
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is a labeled compound used primarily in environmental analysis and research. It is a derivative of 2,3,7,8-tetrabromodibenzo-p-dioxin, which belongs to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their potential toxic effects on human health and the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out under controlled temperatures to ensure selective bromination at the 2, 3, 7, and 8 positions .
Industrial Production Methods
Industrial production of this compound is generally conducted in specialized facilities equipped to handle hazardous chemicals. The process involves large-scale bromination reactions followed by purification steps to isolate the desired compound. The final product is often provided in a solution form, such as in nonane, to facilitate its use in various analytical applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms or the addition of hydrogen atoms, resulting in less brominated or fully de-brominated products.
Substitution: This reaction involves the replacement of bromine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce less brominated compounds .
Aplicaciones Científicas De Investigación
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is used in various scientific research applications, including:
Environmental Analysis: It is used as a standard in the detection and quantification of dioxins in environmental samples, such as soil, water, and air.
Toxicological Studies: Researchers use this compound to study the toxic effects of dioxins on human health and the environment.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting dioxins and related compounds.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and other toxic intermediates, contributing to its toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin known for its environmental persistence and health effects.
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Another dioxin-like compound with similar toxicological properties.
Uniqueness
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is unique due to its brominated structure and the presence of carbon-13 isotopes. This makes it particularly useful as a labeled standard in analytical applications, allowing for precise quantification and tracking in environmental and toxicological studies .
Propiedades
Número CAS |
125749-35-1 |
|---|---|
Fórmula molecular |
C12H4Br4O2 |
Peso molecular |
511.69 g/mol |
Nombre IUPAC |
2,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
JZLQUWSWOJPCAK-WCGVKTIYSA-N |
SMILES isomérico |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Br)Br)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Br)Br |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


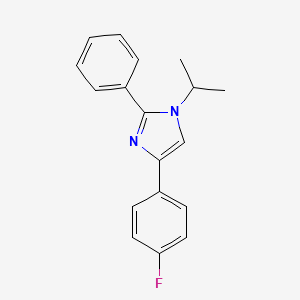
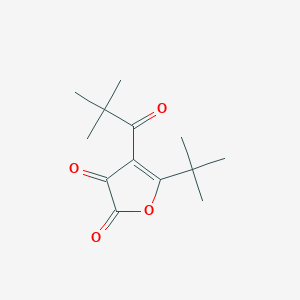
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
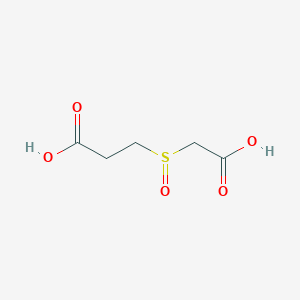

![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)


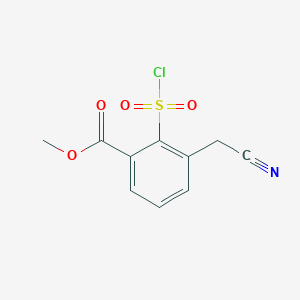
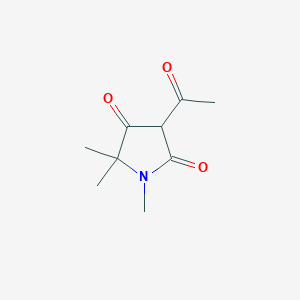
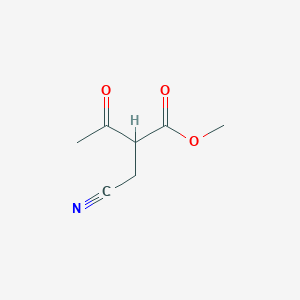
dimethylsilane](/img/structure/B14285437.png)
